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Compound of Interest

Compound Name:
N-Phenyl-1,2-

dihydroacenaphthylen-4-amine

CAS No.: 749921-50-4

Cat. No.: B11866629 Get Quote

Executive Summary
N-Phenyl acenaphthene amine (systematically N-phenylacenaphthen-1-amine) is a secondary

aromatic amine derived from the polycyclic aromatic hydrocarbon acenaphthene. While less

commercially ubiquitous than its homolog N-phenyl-1-naphthylamine (PANA), it represents a

critical scaffold in materials science (as an antioxidant) and organometallic chemistry (as a

ligand precursor).

This guide defines its physicochemical properties, outlines robust synthesis pathways via

reductive amination, and details analytical protocols for its quantification.

Key Chemical Data:

Molecular Formula:

Molecular Weight: 245.32 g/mol

CAS Registry:Not widely listed as a commodity; chemically distinct from PANA (CAS 90-30-

2).
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Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8]
The molecule consists of an acenaphthene core substituted at the 1-position with an anilino

group. Its structural rigidity, imparted by the ethylene bridge of the acenaphthene system,

distinguishes it from open-chain naphthylamines.

Table 1: Physicochemical Profile
Property Value / Description Source/Prediction

IUPAC Name N-phenylacenaphthen-1-amine Systematic Nomenclature

Molecular Formula Calculated

Molecular Weight 245.32 g/mol Calculated

Appearance
Pale yellow to light brown

crystalline solid
Analogous to PANA

Melting Point ~125–130 °C
Predicted (based on

homologs)

Solubility
Soluble in DCM, Toluene, THF;

Insoluble in Water
Lipophilic character

pKa (Conjugate Acid) ~3.5–4.0 Est.[1][2][3][4] for diarylamines

LogP ~4.8 Predicted (High lipophilicity)

Synthesis & Production Protocols
The synthesis of N-phenylacenaphthen-1-amine is best achieved through Reductive Amination.

This pathway is preferred over direct nucleophilic substitution due to the instability of 1-

haloacenaphthenes.

Mechanism: Reductive Amination
Condensation: Acenaphthen-1-one reacts with aniline to form an intermediate imine (Schiff

base).
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Reduction: The imine is reduced in situ or sequentially using Sodium Borohydride (

) or Sodium Cyanoborohydride (

) to yield the secondary amine.

Detailed Experimental Protocol
Reagents: Acenaphthen-1-one (1.0 eq), Aniline (1.1 eq),

(0.5 eq, Lewis Acid Catalyst),

(1.5 eq), Methanol/DCM.

Imine Formation:

Dissolve Acenaphthen-1-one (10 mmol) and Aniline (11 mmol) in anhydrous DCM (50

mL).

Cool to 0°C. Dropwise add

(5 mmol) dissolved in DCM (Caution: Exothermic).

Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of ketone).

Reduction:

Dilute the mixture with Methanol (20 mL).

Add

(15 mmol) in small portions at 0°C.

Stir for 2 hours.

Workup:

Quench with 1N NaOH. Extract with DCM (3x).

Wash organic layer with brine, dry over
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, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column

Chromatography (SiO2, Hexane/EtOAc 9:1).

Visualization: Synthesis Pathway
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(Schiff Base)

TiCl4 / DCM
Dehydration

Aniline
(Ph-NH2)
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(C18H15N)

NaBH4 / MeOH
Reduction

Click to download full resolution via product page

Caption: Two-step reductive amination pathway converting acenaphthenone to the target

amine via an imine intermediate.

Applications in Research & Development
A. Antioxidant Mechanism (Materials Science)
Similar to N-phenyl-1-naphthylamine, this compound functions as a radical scavenger in

polymers and lubricants.

Mechanism: The secondary amine hydrogen is labile. It donates a hydrogen atom to peroxy

radicals (

), terminating the propagation chain.

Advantage: The bulky acenaphthene group provides steric hindrance, potentially improving

stability compared to simpler diphenylamines.

B. Ligand Precursor (Organometallics)
While the di-imine (BIAN) ligands are more common, the mono-amine serves as a precursor for

"hemilabile" ligands.

Usage: Reaction with phosphines to generate P-N type ligands for asymmetric catalysis.
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Analytical Protocols
To validate the synthesis and purity of N-phenylacenaphthen-1-amine, a multi-modal analytical

workflow is required.

HPLC Method (Purity & Quantitation)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

Gradient: 50% B to 95% B over 20 mins.

Detection: UV at 254 nm (aromatic absorption) and 280 nm.

Retention Time: Predicted to elute later than PANA due to the rigid aliphatic bridge increasing

hydrophobicity.

Mass Spectrometry (Identification)
Technique: GC-MS (EI, 70eV) or LC-MS (ESI+).

Diagnostic Ions (EI):

M+ (Molecular Ion): m/z 245

Base Peak: m/z 153/154 (Acenaphthenyl cation, loss of Ph-NH).

Fragment: m/z 92 (Azatropylium ion, characteristic of anilines).

Visualization: Analytical Workflow
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Caption: Analytical workflow for purity assessment and structural confirmation using HPLC and

GC-MS.

Safety & Toxicology (MSDS Highlights)
Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (typical of aromatic amines).

Handling: Use in a fume hood with nitrile gloves.

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of color).

References
PubChem.N-phenylnaphthalen-1-amine (PANA) Compound Summary. National Library of

Medicine. Available at: [Link] (Accessed Feb 16, 2026). Cited for homologous properties and

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b11866629?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/7013
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11866629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


antioxidant mechanism.

El-Sawy, E. R., et al.Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives.

Molecules, 2012. Cited for acenaphthene scaffold reactivity.[3]

Organic Chemistry Portal.Reductive Amination Protocols. Available at: [Link]. Cited for

synthesis methodology.

Michelet, V., et al.Acenaphthene-based ligands in catalysis. Coordination Chemistry

Reviews. Cited for ligand applications.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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